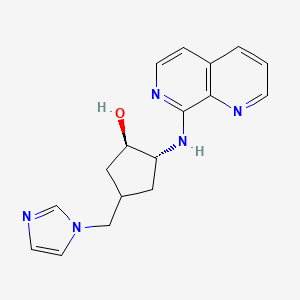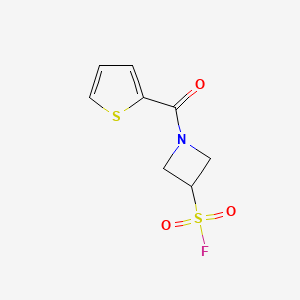
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. The inhibition of PARP has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves the inhibition of the enzyme (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol plays a crucial role in DNA repair pathways, and its inhibition can lead to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol have been extensively studied in preclinical models. Inhibition of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition has been shown to enhance the immune response against cancer cells, making it a promising candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol in lab experiments include its selectivity for (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition, which reduces off-target effects. Additionally, the compound has been extensively studied in preclinical models, making it a well-characterized candidate for further research. The limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Orientations Futures
There are several future directions for research on (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. One direction is to further investigate its potential in combination therapy with DNA-damaging agents in cancer treatment. Another direction is to explore its potential in immunotherapy, as (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol inhibition has been shown to enhance the immune response against cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved efficacy and stability.
Méthodes De Synthèse
The synthesis of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves several steps. The first step involves the reaction of 2,6-dichloro-3-nitropyridine with 1,7-diamino-8-nitroso-naphthalene to form 2-(1,7-naphthyridin-8-ylamino)-6-nitropyridine. This compound is then reduced to 2-(1,7-naphthyridin-8-ylamino)-6-aminopyridine, which is further reacted with (1R,2R)-4-(bromomethyl)cyclopentan-1-ol and imidazole to yield (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol.
Applications De Recherche Scientifique
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells. This makes it a promising candidate for combination therapy in cancer treatment.
Propriétés
IUPAC Name |
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-15-9-12(10-22-7-6-18-11-22)8-14(15)21-17-16-13(3-5-20-17)2-1-4-19-16/h1-7,11-12,14-15,23H,8-10H2,(H,20,21)/t12?,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWHTDGWRXMAH-JENMUQSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC=CC3=C2N=CC=C3)O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CN=C2)O)NC3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)

![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)